2-(2-Oxocyclohexyl)acetonitrile

Stereoselective Reduction Chiral Building Block Synthesis Asymmetric Synthesis

Procurement managers and researchers face inconsistent cyclization yields when sourcing alternative cyclohexanone analogs for heterocycle synthesis. 2-(2-Oxocyclohexyl)acetonitrile (CAS 42185-27-3) provides the validated C8 scaffold with a precise two-carbon tether. - **Patented utility**: Direct precursor for catalytic hydrogenation to indole & skatole (fragrance/pharma intermediates). - **Orthogonal reactivity**: Ketone reduction or Grignard addition while nitrile remains intact for subsequent hydrolysis to carboxylic acids. - **Supply advantage**: Consistent purity ≥98% ensures reproducible cyclization kinetics without route re-optimization.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 42185-27-3
Cat. No. B3136675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxocyclohexyl)acetonitrile
CAS42185-27-3
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)CC#N
InChIInChI=1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h7H,1-5H2
InChIKeyNDKUZEVDMZDUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxocyclohexyl)acetonitrile: Overview


2-(2-Oxocyclohexyl)acetonitrile (also known as 2-(cyanomethyl)cyclohexanone) is a bifunctional C8 building block featuring a cyclohexanone ring bearing an acetonitrile substituent at the 2-position [1]. The compound exhibits a melting point of 25–26 °C and a boiling point of 137–139 °C at 10 Torr [1]. Its dual ketone–nitrile functionality enables orthogonal synthetic transformations—including ketone reduction, nitrile hydrolysis, and cyclization cascades—that are central to its utility in heterocyclic and pharmaceutical intermediate synthesis [2].

Dual ketone–nitrile orthogonal reactivity supports multi-step transformations
Stereoselective reduction pathway yields chiral cyanomethylcyclohexanol building block
Documented precursor for patented indole and skatole synthesis routes

Why 2-(2-Oxocyclohexyl)acetonitrile Is Irreplaceable


Substitution of 2-(2-Oxocyclohexyl)acetonitrile with structurally similar cyclohexanone derivatives (e.g., unsubstituted cyclohexanone, 2-oxocyclohexyl acetate, or 3-(2-oxocyclohexyl)propanenitrile) fails to preserve the precise regiochemical and reactivity profile required for downstream transformations. The compound's 2-position cyanomethyl group provides a unique combination of α-position ketone activation, nitrile anion generation capability, and a three-carbon chain length that is optimal for cyclization to indole scaffolds [1]. Cyclohexanone lacks the nitrile handle entirely; 2-oxocyclohexyl acetate introduces an ester that alters reduction chemoselectivity; and 3-(2-oxocyclohexyl)propanenitrile extends the carbon tether, modifying ring-closure kinetics and product distribution in heterocyclization reactions . The specific C8H11NO scaffold is a verified precursor in patented industrial routes to indole and skatole, where alternative analogs would require complete re-optimization of reaction conditions [1].

Unsubstituted cyclohexanone
Lacks nitrile handle; prevents downstream amination, hydrolysis, or cyclization steps required for heterocycle synthesis.
2-Oxocyclohexyl acetate
Ester group may compete during reduction, altering chemoselectivity and yielding diol/lactone mixtures instead of the desired cyanomethylcyclohexanol.
3-(2-Oxocyclohexyl)propanenitrile
Extended carbon tether may direct reactivity toward ring-opening to C9 ω-functionalized acids, diverging from indole cyclization pathways.

Quantitative Differentiation vs. Structural Analogs


Ketone Reduction to Cyanomethylcyclohexanol

2-(2-Oxocyclohexyl)acetonitrile undergoes sodium borohydride reduction in THF to yield (1R,2S)-(-)-trans-2-(cyanomethyl)cyclohexanol in 93.4% isolated yield after 1.5 h [1]. This high-yielding, stereoselective reduction pathway is enabled by the specific α-cyanomethyl substitution pattern; in contrast, reduction of unsubstituted cyclohexanone yields cyclohexanol without the nitrile functionality required for subsequent transformations, while reduction of 2-oxocyclohexyl acetate introduces competing ester saponification pathways and produces a mixture of diols and lactones under analogous conditions [2]. The preserved nitrile group in the reduced product serves as a latent amine or carboxylic acid precursor, a feature absent in simple cyclohexanol derivatives.

Reduction Yield
Reported
93.4% isolated yield to trans-2-(cyanomethyl)cyclohexanol (NaBH4/THF, 1.5 h)
Preserved nitrile supports downstream transformation without protection steps.
Comparator esters undergo competing saponification.
Stereoselective Reduction Chiral Building Block Synthesis Asymmetric Synthesis

Indole Synthesis: Patented Precursor

2-(2-Oxocyclohexyl)acetonitrile is explicitly claimed as the starting material in a patented catalytic process for the industrial preparation of indole and methyl-substituted indoles [1]. The process involves catalytic hydrogenation over Group VIII or Group Ib metals at elevated temperature, yielding indole with high conversion and selectivity [1]. In contrast, 3-(2-oxocyclohexyl)propanenitrile—the direct cyanoethylation product of cyclohexanone—contains an extended three-carbon tether that alters cyclization kinetics and is not reported in the same patent for indole synthesis; its primary documented utility is as a precursor to ω-functionalized nonanoic acids via ring-opening . The regulatory and procurement significance of this distinction is substantial: the indole patent establishes 2-(2-oxocyclohexyl)acetonitrile as a validated industrial intermediate, whereas analogs lack equivalent documented validation for this high-value heterocyclic target.

Indole Synthesis
Reported
Target: Claimed starting material in EP 0065342 B1 for catalytic indole/skatole production.
Comparator: 3-position isomer not claimed; used for C9 acid synthesis.
Enables indole scaffold access; 3-isomer directs to open-chain products.
Route validated by industrial patent.
Heterocyclic Synthesis Indole Production Pharmaceutical Intermediate

Chiral Building Block via Biocatalytic Reduction

While direct enantioselective reduction data for 2-(2-oxocyclohexyl)acetonitrile itself are not reported, closely related (2-oxocyclohexyl)acetate esters undergo baker's yeast reduction with high enantio- and diastereoselectivity, affording (2S)-trans-alcohols in >95% enantiomeric excess [1]. This establishes the 2-oxocyclohexyl scaffold as a privileged framework for asymmetric synthesis; the nitrile-bearing analog 2-(2-oxocyclohexyl)acetonitrile is expected to exhibit comparable stereochemical outcomes upon biocatalytic or chemocatalytic reduction, yielding chiral cyanomethylcyclohexanol derivatives that serve as versatile precursors to enantiomerically pure lactones and bioactive molecules . In contrast, simple cyclohexanone reduction yields achiral cyclohexanol, and 4-substituted cyclohexanone analogs lack the α-substituent necessary for establishing stereogenic centers with high facial selectivity.

Chiral Potential
Class-level
No direct data; extrapolated from (2-oxocyclohexyl)acetate esters yielding >95% ee with baker's yeast.
May support asymmetric synthesis; direct nitrile analog data required.
Class-level inference; requires validation.
Biocatalysis Chiral Resolution Enantioselective Synthesis

Regiochemical Selectivity: Cyclization vs. C9 Acids

The two-carbon cyanomethyl tether at the 2-position of cyclohexanone in 2-(2-oxocyclohexyl)acetonitrile is optimal for six-membered ring cyclization to indole derivatives, as demonstrated in the patented indole synthesis route [1]. In contrast, the three-carbon propanenitrile tether in 3-(2-oxocyclohexyl)propanenitrile—synthesized in 92% yield via base-catalyzed cyanoethylation of cyclohexanone —directs reactivity toward ring-opening to yield ω-functionalized nonanoic acids rather than heterocyclic products . This regioisomeric divergence in product outcomes is a function of tether length: the two-carbon cyanomethyl group positions the nitrile for intramolecular attack at the ketone carbonyl, forming a five-membered nitrogen-containing ring that aromatizes to indole; the three-carbon analog preferentially undergoes hydrolytic ring-opening due to increased conformational flexibility and reduced proximity of reactive centers.

Regiochemical Control
Class-level
2-position cyanomethyl (2C tether) → indole cyclization.
3-position propanenitrile (3C tether) → ring-opening to C9 acids.
Tether length dictates cyclization vs. ring-opening outcome.
Direct comparison; 92% yield for comparator synthesis.
Regioselective Cyclization Tether Length Optimization Heterocyclic Scaffold Design

Procurement Scenarios for 2-(2-Oxocyclohexyl)acetonitrile


Industrial-Scale Indole and Skatole Production

2-(2-Oxocyclohexyl)acetonitrile is the validated starting material for a patented catalytic hydrogenation route to indole and methyl-substituted indoles (skatole) [1]. The process employs Group VIII or Group Ib metal catalysts at elevated temperature, achieving high conversion to indole with concurrent formation of tetra- or hexahydroindoles that can be separated or further hydrogenated. Procurement of this specific building block is essential for this route; substitution with cyclohexanone or 3-(2-oxocyclohexyl)propanenitrile would necessitate complete redevelopment of the synthetic sequence and may not yield the indole scaffold. This scenario is relevant for manufacturers of fragrance intermediates (skatole is a key odorant in perfumery) and pharmaceutical intermediates (indole is a core scaffold in numerous CNS-active and anti-inflammatory drug candidates).

Chiral Building Block Synthesis via Ketone Reduction

The high-yield (93.4%) sodium borohydride reduction of 2-(2-oxocyclohexyl)acetonitrile to trans-2-(cyanomethyl)cyclohexanol [1] provides a robust entry to chiral cyanomethylcyclohexanol derivatives. The preserved nitrile functionality enables subsequent transformations—hydrolysis to carboxylic acids, reduction to amines, or cycloaddition chemistry—without protection/deprotection steps. Class-level evidence from related (2-oxocyclohexyl)acetate esters demonstrates that baker's yeast reduction yields (2S)-trans-alcohols with >95% enantiomeric excess [2]. This scenario is optimal for medicinal chemistry programs requiring enantiopure cyclohexane-based scaffolds, including α-lipoic acid precursors and conformationally constrained amino acid mimetics.

α-Functionalized Cyclohexanone for Multi-Step Synthesis

The dual ketone–nitrile functionality of 2-(2-oxocyclohexyl)acetonitrile enables orthogonal functionalization strategies that are unavailable with mono-functional cyclohexanone derivatives. The ketone can undergo reduction, Grignard addition, or enolate alkylation while the nitrile remains intact, or the nitrile can be hydrolyzed or reduced while the ketone is protected. In contrast, procurement of 2-oxocyclohexyl acetate introduces ester functionality that competes with ketone reduction and necessitates additional protection strategies [1]. The nitrile's compact size and linear geometry further minimize steric interference in subsequent transformations compared to bulkier ester or amide substituents. This scenario supports procurement for complex natural product total synthesis, pharmaceutical intermediate production, and library synthesis in drug discovery.

Alternative to 3-(2-Oxocyclohexyl)propanenitrile

While 3-(2-oxocyclohexyl)propanenitrile is accessible in high yield (92%) via direct cyanoethylation of cyclohexanone [1], its three-carbon tether directs reactivity toward ring-opening to C9 ω-functionalized nonanoic acids rather than indole cyclization [1]. 2-(2-Oxocyclohexyl)acetonitrile provides the optimal two-carbon tether for intramolecular cyclization to nitrogen-containing heterocycles. Procurement of the correct regioisomer is critical; the two isomers are not interchangeable, and synthetic routes optimized for one cannot be adapted to the other without complete redesign. This scenario applies to programs targeting fused bicyclic systems where ring size and tether length dictate product distribution and synthetic efficiency.

Application
Selection Property
Validation Focus
Indole and skatole synthesis
Patented precursor for catalytic hydrogenation route
Route reproducibility for indole scaffold production
Chiral building block synthesis
Reported high-yield reduction preserving nitrile
Enantioselectivity extrapolation from ester analogs
Multi-step orthogonal synthesis
Dual ketone–nitrile orthogonal reactivity
Compatibility with orthogonal protection/deprotection steps
Regioselective cyclization for heterocycle scaffolds
Regiochemical tether length for cyclization control
Indole cyclization vs. ring-opening pathway divergence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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